(-)-alpha-Curcumene

Vue d'ensemble

Description

(-)-alpha-Curcumene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, particularly in the rhizomes of turmeric (Curcuma longa) It is known for its distinctive aroma and potential therapeutic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-alpha-Curcumene can be achieved through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the isolation of essential oils from turmeric rhizomes, followed by fractional distillation to obtain this compound.

In chemical synthesis, this compound can be synthesized from simpler organic compounds through a series of reactions, including cyclization and dehydrogenation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources due to the complexity and cost of chemical synthesis. The process involves harvesting turmeric rhizomes, extracting the essential oils, and purifying the compound through distillation and chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-alpha-Curcumene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form curcumenol and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include curcumenol, curcumenone, and various halogenated derivatives, each with distinct chemical and physical properties.

Applications De Recherche Scientifique

Chemical Applications

1. Synthetic Precursor:

(-)-alpha-Curcumene serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in chemical reactions that lead to the formation of new materials and compounds with potential utility in pharmaceuticals and agrochemicals.

2. Flavor and Fragrance Industry:

Due to its aromatic properties, this compound is utilized in the formulation of fragrances and flavors. Its pleasant scent makes it a valuable ingredient in perfumes and food products, enhancing their sensory appeal.

Biological Applications

1. Anticancer Properties:

Research has demonstrated that this compound exhibits significant cytotoxic effects on cancer cells. A study on human ovarian cancer cells (SiHa) revealed that treatment with this compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase-3 activity and cytochrome c release . The compound was effective at concentrations ranging from 200 to 400 μM, suggesting its potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Effects:

this compound has been studied for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory pathways, which may contribute to its therapeutic effects in conditions characterized by inflammation . This property is particularly relevant in developing treatments for chronic inflammatory diseases.

3. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its applicability in neurodegenerative diseases such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Studies

Mécanisme D'action

The mechanism of action of (-)-alpha-Curcumene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, this compound may enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Curcumin: Another compound found in turmeric, known for its potent anti-inflammatory and antioxidant properties.

Germacrene D: A sesquiterpene with similar structural features and biological activities.

Bisabolene: A sesquiterpene found in various essential oils, known for its antimicrobial properties.

Uniqueness

(-)-alpha-Curcumene is unique due to its specific structural configuration and the presence of a double bond, which contributes to its distinct chemical and biological properties. Unlike curcumin, which is a polyphenol, this compound is a hydrocarbon, making it less polar and more suitable for certain applications in non-polar environments. Its unique aroma and potential therapeutic effects also set it apart from other similar compounds.

Activité Biologique

(-)-alpha-Curcumene, a sesquiterpene derived from various plants, particularly from the Curcuma species, has garnered attention for its diverse biological activities. This article explores its cytotoxic effects, antimicrobial properties, and potential therapeutic applications based on recent research findings.

1. Cytotoxic Effects

Recent studies have highlighted the cytotoxic activity of this compound against cancer cells. Notably, research conducted on SiHa cells (human cervical cancer cells) demonstrated that treatment with alpha-Curcumene resulted in significant cell death through apoptosis. The study found that:

- Cell Viability Reduction : A concentration-dependent inhibition of cell viability was observed, with reductions exceeding 73% at concentrations of 400 μM after 48 hours of incubation.

- Apoptotic Mechanisms : The mechanism of action involved the activation of caspase-3 and the release of cytochrome c from mitochondria, indicating that alpha-Curcumene induces apoptosis via a mitochondrial pathway. Specifically, caspase-3 activity increased by up to 3.4-fold with higher concentrations of alpha-Curcumene .

| Concentration (μM) | Cell Viability (%) | Caspase-3 Activation (fold increase) |

|---|---|---|

| 200 | > 50 | 2.0 |

| 300 | 36.2 | 2.9 |

| 400 | 26.4 | 3.4 |

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties , showing effectiveness against various pathogens:

- A study reported that alpha-Curcumene exhibited significant antimicrobial activity against a range of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent effects.

- The compound was particularly effective against Escherichia coli , Staphylococcus aureus , and several fungal strains, suggesting its potential application in treating infections .

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

3. Anti-Migratory and Invasive Properties

In addition to its cytotoxic and antimicrobial properties, this compound has been shown to inhibit the migration and invasion of cancer cells:

- Research indicated that alpha-Curcumene significantly suppressed the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell metastasis. This suppression was linked to reduced migration and invasion capabilities of MDA-MB-231 breast cancer cells .

4. Case Studies and Research Findings

Several case studies have further elucidated the biological activities of this compound:

- A study focusing on the essential oils from Curcuma zedoaria revealed that alpha-Curcumene was one of the primary components responsible for its anti-tumor effects, reinforcing its role in cancer prevention strategies .

- Another investigation into the sesquiterpene's effects on amoebic infections showed promising results in inhibiting the growth of Acanthamoeba castellanii, suggesting its potential as an alternative treatment for amoebic keratitis .

Propriétés

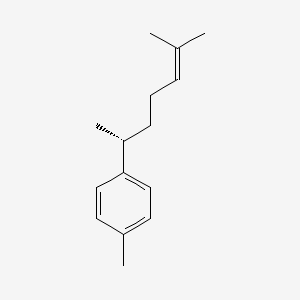

IUPAC Name |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194584 | |

| Record name | l-alpha-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-17-4 | |

| Record name | (R)-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-alpha-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Curcumene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.